(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
Description
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (C₁₅H₁₄N₄O₃, MW 298.3) is a key impurity of the proteasome inhibitor Bortezomib, used in cancer therapy . Structurally, it features a pyrazine-2-carboxamide core linked to an (S)-configured phenylpropan-2-yl backbone with a formamido substituent at the 1-position (Figure 1). Its identification and characterization are critical for pharmaceutical quality control, as impurities can affect drug stability and efficacy .
Properties
Molecular Formula |
C15H14N4O3 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[(2S)-1-formamido-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O3/c20-10-18-14(21)12(8-11-4-2-1-3-5-11)19-15(22)13-9-16-6-7-17-13/h1-7,9-10,12H,8H2,(H,19,22)(H,18,20,21)/t12-/m0/s1 |
InChI Key |
BCJAPCRRTHYNJU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC=O)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step amide coupling reactions between pyrazine-2-carboxylic acid derivatives and chiral amino acid derivatives, specifically (S)-2-amino-3-phenylpropanoic acid or its derivatives.
Amide Coupling: The key step is the formation of the amide bond between the pyrazine-2-carboxylic acid moiety and the chiral amino acid. This is often achieved using coupling reagents or activation strategies such as benzotriazole-activated pyrazinoic acid derivatives. Solvents like dichloromethane or ethanol are commonly used, with triethylamine serving as a base catalyst to facilitate the reaction.
Formamido Group Introduction: The formamido substituent at the 1-position is introduced via formylation reactions, often using formic acid derivatives or formamide under controlled conditions to preserve stereochemical integrity.
Protection and Deprotection: To maintain the (S)-configuration and avoid racemization during synthesis, protecting groups may be employed on reactive amine or carboxyl groups, followed by selective deprotection steps.
Reaction Conditions: Typical reaction conditions involve mild temperatures (room temperature to 40°C), inert atmosphere to prevent oxidation, and reaction times ranging from 1 to several hours depending on scale and reagents.
Yields reported in literature range from 69% to 87%, with purification achieved through column chromatography or recrystallization techniques. Structural confirmation is performed by nuclear magnetic resonance (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).
Industrial Scale Production
Industrial synthesis follows the same fundamental synthetic route but is optimized for scale, reproducibility, and purity:
Automated reactors control temperature, mixing, and reagent addition precisely.
Reaction monitoring by high-performance liquid chromatography (HPLC) ensures endpoint determination and impurity profiling.
Purification is scaled via preparative chromatography or crystallization under stringent quality control to achieve pharmaceutical-grade purity (>95%).
Waste and byproduct management protocols are implemented to meet environmental and safety standards.
Chemical Reactions and Analytical Techniques in Preparation
Chemical Transformations
The compound can undergo several chemical transformations relevant to its synthesis and stability:
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) in acidic medium or potassium permanganate | Carboxylic acids, ketones |
| Reduction | Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) | Amines, alcohols |
| Nucleophilic Substitution | Amines or thiols with base catalysis | Substituted amides, thioamides |
These reactions are critical both for synthetic modifications and for forced degradation studies to understand compound stability under stress conditions.
Analytical Characterization
NMR Spectroscopy: ¹H NMR peaks for the formamido group appear around δ 8.3 ppm, confirming the presence of the formyl moiety. ¹³C NMR provides carbonyl and aromatic carbon assignments.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 298.3 corresponding to C₁₅H₁₄N₄O₃ with <5 ppm mass error.
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm are standard for purity assessment and degradation product monitoring.
LC-MS and LC-NMR: Employed for detailed structural elucidation of the compound and its degradation products in pharmaceutical formulations.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Pyrazine-2-carboxylic acid, (S)-2-amino-3-phenylpropanoic acid derivatives |
| Key Reaction | Amide coupling with formylation |
| Solvents | Dichloromethane, ethanol, methanol |
| Catalysts/Bases | Triethylamine, coupling reagents (e.g., benzotriazole derivatives) |
| Temperature | Room temperature to 40°C |
| Reaction Time | 1–6 hours |
| Yield Range | 69%–87% |
| Purification Methods | Column chromatography, recrystallization |
| Analytical Techniques | ¹H/¹³C NMR, HRMS, HPLC, LC-MS, LC-NMR |
Research Findings and Considerations
The compound's stereochemistry is critical, and racemization during synthesis is minimized by careful control of reaction conditions and protecting group strategies.
Forced degradation studies reveal hydrolytic and oxidative degradation pathways, important for stability profiling and formulation development.
Computational studies such as QSAR and molecular docking have been applied to understand structure-activity relationships, guiding synthetic modifications for improved biological activity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Bortezomib impurities.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of (S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is not well-documented. as an impurity of Bortezomib, it may interact with the proteasome pathway, similar to Bortezomib. Bortezomib inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Degradation Products of Bortezomib
Bortezomib degrades under clinical conditions to form two primary products:
- BTZ1: N-(1-(1-Hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (5% degradation after one month) .
- BTZ2 : (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (1% degradation after one month) .
| Compound | Substituent (R) | Molecular Weight | Stability (Degradation Rate) |
|---|---|---|---|
| Target Compound | Formamido (-NHCHO) | 298.3 | Not reported |
| BTZ1 | 1-Hydroxy-3-methylbutylamino | 335.3 (m/z [M+H]⁺) | 5% degradation in 1 month |
| BTZ2 | 3-Methylbutanamido | 335.3 (m/z [M+H]⁺) | 1% degradation in 1 month |
Key Findings :
- The formamido group in the target compound contrasts with the hydroxylated (BTZ1) and branched alkylamide (BTZ2) substituents, which reduce degradation rates compared to Bortezomib .
- BTZ1 and BTZ2 were identified via NMR and mass spectrometry, highlighting the role of substituent hydrophobicity in stability .
Key Findings :
- Morpholino (POA-L-Val-Mor) and piperazinyl (POA-L-Phe-NMP) substituents enhance yields (71–81%) compared to simpler groups .
Key Findings :
Structural Analogues in Drug Development
- N-(3-Methylbutanoyl)-L-phenylalaninamide (CAS 862894-96-0): Features a 3-methylbutanoyl group instead of formamido, showing similar backbone configuration but altered pharmacokinetics .
- Pyraziflumid : A fungicide with a 3-(trifluoromethyl)pyrazine-2-carboxamide group, emphasizing the role of fluorinated substituents in agrochemical applications .
Biological Activity
(S)-N-(1-Formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure
The compound's structure can be described by the following chemical formula:
This structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Studies have demonstrated that this compound shows significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial action.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have indicated that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It was found to inhibit certain enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was administered to cultures of S. aureus and E. coli. The results indicated a dose-dependent response with significant antibacterial activity observed at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on MCF7 cells. The results showed a 70% reduction in cell viability at 100 µM concentration after 48 hours of treatment, indicating strong anticancer potential.
Data Tables
The following table summarizes the biological activities observed for this compound:
| Activity Type | Tested Organisms/Cell Lines | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 | Zone of inhibition: 15 mm |
| Antimicrobial | E. coli | 100 | Zone of inhibition: 12 mm |
| Anticancer | MCF7 | 100 | Cell viability reduced by 70% |
| Anticancer | HepG2 | 100 | Induction of apoptosis observed |
| Enzyme Inhibition | Alkaline Phosphatase | Varies | Significant inhibition at high doses |
Q & A
Q. Advanced
- QSAR modeling : Correlates substituent effects (e.g., phenylpropan-2-yl vs. morpholino groups) with biological activity. Electron-withdrawing groups on the pyrazine ring enhance target affinity .
- Molecular docking : Predicts binding modes to proteasomal targets (e.g., chymotrypsin-like activity), validated by enzymatic inhibition assays.
- Dynamic simulations : MD simulations assess conformational stability of the (S)-configured chiral center in aqueous vs. lipid environments .
Which spectroscopic and chromatographic methods are optimal for characterizing this compound and its intermediates?
Q. Basic
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm stereochemistry and functional groups (e.g., formamido δ ~8.3 ppm).
- HRMS : Verify molecular ions ([M+H]⁺) with <5 ppm error (e.g., m/z 298.3 for C₁₅H₁₄N₄O₃).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95%) and degradation .
How do crystallographic studies inform the design of analogs with improved bioavailability?
Advanced
Crystal structures of related pyrazine carboxamides (e.g., N-(quinolin-8-yl)pyrazine-2-carboxamide) reveal:
- Hydrogen-bonding networks : Intramolecular N–H⋯N and C–H⋯O interactions stabilize planar conformations, enhancing membrane permeability.
- Stacking interactions : Offset π-π stacking in columnar arrangements reduces solubility but improves thermal stability.
Modifications (e.g., introducing polar groups on the phenyl ring) disrupt stacking, increasing aqueous solubility without compromising target binding .
What are the methodological challenges in assessing this compound’s interaction with biological macromolecules?
Q. Advanced
- Binding affinity assays : Surface plasmon resonance (SPR) requires immobilizing proteasomal subunits without denaturation.
- Competitive inhibition studies : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to quantify IC₅₀ values, but nonspecific binding to serum proteins may skew results.
- Cryo-EM : Resolves binding conformations at near-atomic resolution but demands high-purity protein samples (>99%) .
How can researchers optimize reaction conditions to minimize racemization during synthesis?
Q. Basic
- Low-temperature coupling : Perform amide bond formation at 0–4°C to preserve the (S)-configuration.
- Chiral auxiliaries : Temporarily introduce groups (e.g., Fmoc) to stabilize the stereocenter, later removed via mild hydrolysis.
- In-line monitoring : Use FTIR to track reaction progress and halt before epimerization occurs .
What are the implications of this compound’s degradation products on pharmacological safety?
Advanced
Degradation products like BTZ1 (5%) and BTZ2 (1%) exhibit distinct toxicity profiles:
- BTZ1 : Hydroxylated derivative with reduced proteasome inhibition but potential off-target kinase activity.
- BTZ2 : Altered pharmacokinetics due to increased lipophilicity.
Mitigation strategies: - Formulation optimization : Lyophilized powders reduce hydrolytic degradation.
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated toxic metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
